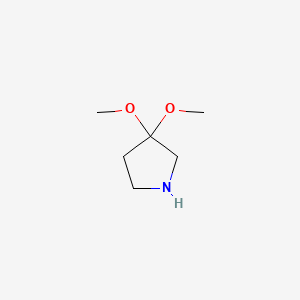

3,3-Dimethoxypyrrolidine

描述

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZLZRQOZXVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3,3 Dimethoxypyrrolidine and Its Structural Analogues

Innovations in Convergent and Divergent Synthesis Pathways

Cascade and Multicomponent Reactions for Pyrrolidine (B122466) Scaffold Assembly

Cascade and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. nih.gov These strategies are characterized by their high atom and step economy, operational simplicity, and the ability to generate molecular diversity. nih.gov The synthesis of the pyrrolidine ring, a key structural motif, has greatly benefited from the development of novel cascade and MCR methodologies. nih.govtandfonline.com

One of the most prominent approaches for the construction of the pyrrolidine scaffold is through 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles. tandfonline.comrsc.org Azomethine ylides, which can be generated in situ from the reaction of α-amino acids or their esters with aldehydes or ketones, are versatile 1,3-dipoles that readily engage in [3+2] cycloaddition reactions to furnish highly substituted pyrrolidines. tandfonline.comrsc.org

A general and practical route for the in situ generation of azomethine ylides involves the condensation of a secondary α-amino acid, such as sarcosine (B1681465) or proline, with an aldehyde. rsc.org The resulting azomethine ylide can then react with a suitable alkene in a concerted or stepwise fashion to yield the desired pyrrolidine ring system. The use of isatins and other activated carbonyl compounds as precursors for azomethine ylides has also been extensively explored, leading to the synthesis of spirooxindole-pyrrolidine derivatives with high levels of stereocontrol. tandfonline.comrsc.org

Multicomponent reactions involving an amine, an aldehyde, and a dienophile represent another efficient strategy for the assembly of the pyrrolidine core. For instance, the reaction of an amino acid, an aldehyde, and a maleimide (B117702) derivative can lead to the formation of highly functionalized pyrrolidines in a single step. tandfonline.com These reactions often proceed with high diastereoselectivity, allowing for the construction of multiple stereocenters in a controlled manner.

The synthesis of pyrrolidin-3-one derivatives, which are direct precursors to 3,3-dimethoxypyrrolidine, can be achieved through various cascade and multicomponent strategies. researchgate.net One such approach involves the reductive amination of dicarbonyl compounds. researchgate.net For example, the reaction of a 1,3-dicarbonyl compound with a primary amine, followed by in situ reduction, can furnish the corresponding pyrrolidin-3-one.

Table 1: Examples of Cascade and Multicomponent Reactions for Pyrrolidine Scaffold Assembly

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Sarcosine, (E)-Chalcone | Refluxing Methanol (B129727) | Spiro[indoline-3,2'-pyrrolidine] derivative | rsc.org |

| [3+2] Cycloaddition | Phenyl-dihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄ | Highly substituted pyrrolidine | nih.gov |

| Multicomponent Reaction | Aldehyde, Amine, Cyclopropane dicarboxylate | CeCl₃ | Pyrrolidine derivative | tandfonline.com |

| Reductive Amination | 1,3-Diketone, Primary Amine, NaBH₄ | Methanol | Pyrrolidin-3-one derivative | researchgate.net |

Modular Synthesis for Diversified Dimethoxypyrrolidine Derivatives

Modular synthesis provides a powerful platform for the generation of diverse compound libraries from a common core structure. researchgate.net This approach relies on the sequential and controlled introduction of various functional groups onto a central scaffold, allowing for the systematic exploration of structure-activity relationships. The this compound core is an attractive scaffold for modular diversification due to the presence of the protected ketone functionality and the potential for functionalization at the nitrogen atom and other positions on the pyrrolidine ring.

The synthesis of this compound itself can be envisioned through the ketalization of a suitable N-protected pyrrolidin-3-one precursor. The protection of ketones as their dimethyl ketals is a standard transformation in organic synthesis, typically achieved by treating the ketone with methanol in the presence of an acid catalyst. google.commdpi.com The N-protecting group on the pyrrolidine ring plays a crucial role in modulating the reactivity and allowing for selective transformations. Common protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be readily introduced and removed under specific conditions.

Once the this compound scaffold is in hand, diversification can be achieved through a variety of reactions. Functionalization of the nitrogen atom is a straightforward approach to introduce diversity. princeton.edu Deprotection of the nitrogen, followed by reaction with a wide range of electrophiles such as alkyl halides, acyl chlorides, sulfonyl chlorides, and isocyanates, can provide a library of N-substituted this compound derivatives.

Furthermore, modern cross-coupling methodologies offer powerful tools for the modular functionalization of the pyrrolidine ring itself. princeton.edupnas.org For instance, C-H activation strategies can be employed to introduce aryl or other substituents at specific positions of the pyrrolidine ring. pnas.org Photoredox catalysis has also emerged as a versatile tool for the functionalization of aliphatic core structures, including pyrrolidines, under mild conditions. princeton.edu

A modular approach to spirocyclic pyrrolidines has been reported, which involves a reductive cleavage/Horner-Wadsworth-Emmons cascade. researchgate.net This strategy allows for the facile and modular elaboration of spirocyclization precursors, introducing multiple points of divergence. researchgate.net Such a strategy could be conceptually adapted for the synthesis of diversified spiro-pyrrolidine derivatives starting from a this compound core.

Table 2: Conceptual Modular Synthesis for Diversification of this compound

| Modification Site | Reaction Type | Reagents | Potential Product Class | Reference Concept |

|---|---|---|---|---|

| Nitrogen Atom | N-Alkylation | Alkyl Halide, Base | N-Alkyl-3,3-dimethoxypyrrolidines | princeton.edu |

| Nitrogen Atom | N-Acylation | Acyl Chloride, Base | N-Acyl-3,3-dimethoxypyrrolidines | princeton.edu |

| Nitrogen Atom | N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl-3,3-dimethoxypyrrolidines | princeton.edu |

| Pyrrolidine Ring | C-H Arylation | Aryl Halide, Palladium Catalyst | Aryl-substituted 3,3-dimethoxypyrrolidines | pnas.org |

| C3-Position (Deprotection) | Ketal Hydrolysis | Aqueous Acid | Pyrrolidin-3-one derivatives | google.commdpi.com |

Reactivity Profiles and Transformational Chemistry of 3,3 Dimethoxypyrrolidine Systems

Chemical Behavior of the 3,3-Dimethoxy Ketal Moiety

The 3,3-dimethoxy ketal moiety is a defining feature of 3,3-dimethoxypyrrolidine, serving as a protected form of a ketone. The primary chemical behavior of this group is its susceptibility to hydrolysis under acidic conditions (H₃O⁺) to yield the corresponding 3-pyrrolidinone (B1296849). bris.ac.ukbath.ac.uk This deprotection is a crucial step in synthetic pathways that utilize this compound as a precursor to 3-pyrrolidinone derivatives. bath.ac.uk

Research has shown that these hydrolysis reactions can be highly chemoselective. For instance, the ketal can be hydrolyzed without affecting other acid-sensitive protecting groups, such as a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. bath.ac.uk This selective deprotection allows for a stepwise release of reactive functional groups within a molecule, a strategy that has been effectively employed in the synthesis of complex heterocyclic systems. bris.ac.uk For example, a synthetic sequence can involve N-acylation of the pyrrolidine (B122466) nitrogen, followed by the specific hydrolysis of the ketal to unmask the ketone at the C-3 position, setting the stage for subsequent intramolecular reactions. bris.ac.uk

Transformations Involving the Pyrrolidine Nitrogen Atom

The secondary amine nitrogen in the pyrrolidine ring is a key site of reactivity, readily participating in reactions with both electrophilic and nucleophilic reagents. Its lone pair of electrons makes it inherently nucleophilic, driving a variety of chemical transformations. libretexts.orgmasterorganicchemistry.com

N-Acylation and Subsequent Rearrangements

N-acylation is a fundamental transformation of the pyrrolidine nitrogen in this compound. bris.ac.uknih.gov This reaction involves treating the parent compound with an acylating agent, such as a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or with acyl halides and isocyanates. bris.ac.uk

Once N-acylated, the resulting amide can undergo further rearrangements. A notable application is the synthesis of ketoaldehydes, which are precursors for intramolecular aldol (B89426) reactions. In one synthetic strategy, this compound is first acylated with 4-pentenoic acid. The resulting N-acylated compound is then subjected to ketal hydrolysis and oxidative cleavage of the alkene, which generates a ketoaldehyde poised for cyclization. bris.ac.uk

While direct rearrangement studies on N-acylated this compound are not extensively detailed in the provided sources, related systems offer insights into potential rearrangement pathways. For instance, the umn.eduumn.edu-sigmatropic rearrangement of allyl vinyl ethers (Claisen rearrangement) is a well-established reaction class in organic synthesis. nsf.gov Another relevant transformation is the 1,3-O→N acyl rearrangement, which is proposed to occur within formimidate carboxylate mixed anhydride (B1165640) (FCMA) intermediates. nih.gov These intermediates can be formed from the reaction of carboxylic acids and isonitriles, and their rearrangement leads to the formation of N-formylamides. nih.gov This type of acyl migration highlights a potential, albeit context-dependent, reaction pathway for N-acyl systems. nih.gov

Reactions with Electrophilic and Nucleophilic Reagents

The pyrrolidine nitrogen atom inherently acts as a nucleophile, which is a species that donates a pair of electrons to form a new covalent bond with an electrophile (an electron-deficient species). masterorganicchemistry.comallen.in This nucleophilicity is most commonly expressed in N-acylation and N-alkylation reactions. bris.ac.uknih.gov

Beyond the reactivity of the nitrogen itself, the pyrrolidine ring can be rendered nucleophilic at other positions through chemical manipulation. After protecting the nitrogen, for example as a carbamate, treatment with a strong base like tert-butyllithium (B1211817) can deprotonate the α-carbon positions (C-2 or C-5). bath.ac.ukthieme-connect.de This generates a lithiated intermediate, a potent carbon nucleophile. This organolithium species can then react with various electrophiles, such as methyl iodide, allowing for the introduction of substituents at the C-2 position. bath.ac.uk This strategy effectively transforms the pyrrolidine derivative into a synthetic equivalent of a regiospecific 3-pyrrolidinone enolate. bath.ac.uk In one reported case, treatment of tert-butyl-3,3-dimethoxypyrrolidine-1-carboxylate with tert-butyllithium resulted in the formation of tert-butyl-4-methoxy-2,3-dihydro-1H-pyrrole-1-carboxylate via an elimination reaction. thieme-connect.de

Ring System Modifications and Expansions

A significant application of this compound in synthetic chemistry is its use as a building block for constructing more complex, fused-ring systems. This is prominently demonstrated through intramolecular aldol-type reactions that lead to the formation of nitrogen-containing bicyclic compounds. bris.ac.uk

The process begins with the N-acylation of this compound, followed by ketal hydrolysis and further modification to generate a ketoaldehyde precursor. bris.ac.uk This precursor, upon exposure to a secondary amine catalyst (such as pyrrolidine, piperidine (B6355638), or 2,2,6,6-tetramethylpiperidine), undergoes an intramolecular cyclocondensation. bris.ac.uk This key step forges a new ring, leading to the synthesis of various azabicyclic enones. The specific bicyclic system formed depends on the structure of the acyl chain that was initially attached to the pyrrolidine nitrogen. bris.ac.uk

The following table summarizes the results of this cyclization strategy to produce various N-fused bicyclic systems from precursors derived from this compound. bris.ac.uk

This methodology provides a direct route to valuable heterocyclic frameworks like indolizidines and other related azabicycles. bris.ac.uk

Mechanistic Investigations of this compound Reactions

The mechanisms governing the transformations of this compound derivatives are a subject of ongoing study. For the amine-mediated intramolecular aldol cyclization that produces azabicyclic enones, investigations suggest a complex process. bris.ac.uk It was observed that while the reaction proceeds in the presence of a secondary amine, the addition of silica (B1680970) gel significantly accelerates the transformation. bris.ac.uk This suggests that the silica gel may act as an acid catalyst, potentially promoting either the cyclization step or the subsequent elimination of the amine catalyst. bris.ac.uk

Further mechanistic work using ¹H NMR spectroscopy on the reaction of a related ketoaldehyde (1f) with pyrrolidine showed the complete conversion to an enamine intermediate. bris.ac.uk This enamine was stable and did not cyclize on its own, even after 24 hours. However, upon the introduction of silica gel, the enamine rapidly cyclized to the final bicyclic product. bris.ac.uk This finding supports a mechanism where the secondary amine first forms an enamine with the aldehyde portion of the precursor, which then undergoes a silica-gel-promoted intramolecular cyclization and dehydration to yield the enone product. The participation of an electrophilic iminium species has also been proposed as part of the cyclisation sequence. bris.ac.uk

Strategic Applications of Dimethoxypyrrolidines As Versatile Building Blocks

Utility in Complex Molecule Synthesis

The strategic placement of the dimethoxy functionality on the pyrrolidine (B122466) ring makes 3,3-dimethoxypyrrolidine an ideal starting material for the synthesis of intricate molecular structures. This is particularly evident in its use as a precursor for spirocyclic and fused heterocyclic systems, as well as in the assembly of pharmacologically relevant scaffolds.

Precursors for Spirocyclic and Fused Heterocyclic Systems

Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional nature. nih.gov this compound can serve as a key precursor for the synthesis of spirocyclic compounds. nih.gov For instance, the ketal functionality can be hydrolyzed to a ketone, which can then participate in various cyclization reactions to form the spirocyclic core. One common strategy involves the intramolecular cyclization of a tethered nucleophile onto the pyrrolidinone carbonyl, which can be derived from this compound. The synthesis of spiropiperidines, another important class of spirocycles, often involves the formation of the spiro-ring on a pre-existing piperidine (B6355638) ring or vice versa. whiterose.ac.uk Methodologies such as tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis have been employed to create 3-spiropiperidines. whiterose.ac.uk

Fused heterocyclic systems, where two or more rings share a common bond, are another important class of molecules with diverse biological activities. zioc.ruuomustansiriyah.edu.iq The pyrrolidine ring of this compound can be a foundational component in the construction of these fused systems. For example, tandem reactions of heterocyclic ketene (B1206846) aminals and 1,2-diaza-1,3-dienes have been developed for the synthesis of pyrimidopyrrolopyridazine derivatives. researchgate.net Furthermore, transition metal-catalyzed cyclizations of unsaturated hydrocarbons provide an efficient route to various fused heterocyclic compounds, including benzofurans, indoles, and quinolines. sioc-journal.cn The functional groups on this compound can be manipulated to introduce the necessary unsaturation or reactive handles for these cyclization strategies.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of various pharmacologically relevant scaffolds. nih.gov Its ability to be transformed into a variety of substituted pyrrolidines makes it a key intermediate in the development of new therapeutic agents. lookchem.com

The pyrrolidine ring's non-planar nature allows for the creation of molecules with enhanced three-dimensional character, which can lead to improved pharmacological properties such as solubility and target selectivity. nih.gov For instance, derivatives of pyrrolidine-2,5-dione, which can be synthesized from this compound precursors, have shown anticonvulsant activity. nih.gov The substitution pattern on the pyrrolidine ring has a significant impact on the biological activity. nih.gov

The versatility of this compound is further highlighted by its use in the synthesis of compounds targeting a range of biological pathways. For example, it can be a component in the synthesis of inhibitors for enzymes like ubiquitin-specific protease 7 (USP7), which are targets for cancer and immunological disorders. nih.gov

Development of Advanced Synthetic Methodologies

Beyond its direct application in the synthesis of complex molecules, this compound and its derivatives play a crucial role in the development of new and efficient synthetic methods. This includes their use as chiral auxiliaries in asymmetric catalysis and as key intermediates in the production of agrochemicals and specialty materials.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. ethz.chfrontiersin.orgmdpi.com Chiral auxiliaries are optically active molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. bccollegeasansol.ac.innumberanalytics.com Pyrrolidine-based structures are frequently used as chiral auxiliaries. For example, (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride is a chiral building block used in asymmetric synthesis. bldpharm.com

The synthesis of chiral pyrrolidine derivatives, such as tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate, highlights the importance of stereochemical control. These chiral building blocks can then be used to direct the stereochemistry of subsequent reactions. The development of bifunctional enamine catalysts incorporating a spirobicyclic pyrrolidine has been shown to enhance enantioselectivity in certain reactions. frontiersin.org

The following table summarizes some chiral pyrrolidine derivatives and their applications:

| Chiral Pyrrolidine Derivative | Application |

| (3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride | Chiral building block in asymmetric synthesis. bldpharm.com |

| Tert-butyl (2R,3S,4R)-2-formyl-3,4-dimethoxypyrrolidine-1-carboxylate | Intermediate in the synthesis of pharmaceuticals and agrochemicals requiring precise stereochemical control. |

| Spirobicyclic pyrrolidine | Component of bifunctional enamine catalysts for enhanced enantioselectivity. frontiersin.org |

Intermediates in the Synthesis of Agrochemicals and Specialty Materials

The agricultural industry relies on a variety of agrochemicals to protect crops and enhance yields. excelind.co.invandemark.com this compound serves as a versatile intermediate in the synthesis of these vital compounds. arkema.comechemi.com The pyrrolidine moiety can be a key structural feature in pesticides and herbicides. For example, derivatives of pyrrolidine can be used to create insecticides. excelind.co.in

In the realm of specialty materials, the unique properties of the pyrrolidine ring can be exploited to create novel polymers and other advanced materials. The ability to functionalize the pyrrolidine ring at various positions allows for the tuning of material properties.

Contributions to Chemical Research and Development

The study of this compound and its reactions has significantly contributed to the broader field of chemical research and development. Its utility as a building block has spurred the development of new synthetic strategies and a deeper understanding of reaction mechanisms. The exploration of its derivatives as chiral auxiliaries has advanced the field of asymmetric catalysis. ethz.ch

Furthermore, the synthesis and biological evaluation of molecules derived from this compound have expanded our knowledge of structure-activity relationships and provided new leads for drug discovery. mdpi.com The availability of this versatile building block from various chemical suppliers facilitates its widespread use in both academic and industrial research settings. buyersguidechem.com

Probes for Reaction Mechanism Studies

The chemical stability and reactive potential of this compound make it an effective precursor for generating molecular probes used in the elucidation of complex reaction mechanisms. Its utility has been notably demonstrated in studies of intramolecular aldol (B89426) reactions, where understanding regioselectivity and reaction pathways is crucial for the synthesis of complex nitrogen-containing bicycles.

In a significant study, this compound was employed as the starting material to synthesize a series of structurally related ketoaldehydes. bris.ac.uk This was achieved through a two-step process involving N-acylation of the pyrrolidine followed by a stepwise release of the two carbonyl groups: hydrolysis of the ketal and subsequent oxidative cleavage of an alkene. bris.ac.uk These resulting ketoaldehydes served as specific probes to investigate the course of an amine-mediated intramolecular aldol cyclisation. bris.ac.uk

The research aimed to overcome the generally low yields and poor regioselectivity observed in such cyclisations, which are influenced by the known preference of pyrrolidin-3-ones to enolize towards the C(4) rather than the C(2) position. bris.ac.uk By using the series of ketoaldehydes derived from this compound, researchers were able to systematically study the reaction. bris.ac.uk The study monitored the cyclisation using ¹H NMR, revealing that while the reaction appeared complete within minutes by TLC analysis, the transformation was clearly accelerated by the silica (B1680970) gel used during purification. bris.ac.uk The findings from these probes suggested the participation of an electrophilic iminium species in the reaction mechanism, providing critical insight into the cyclisation process and leading to the identification of optimized reaction conditions using specific amines like 2,2,6,6-tetramethylpiperidine. bris.ac.uk

Table 1: Ketoaldehyde Probes Derived from this compound for Aldol Reaction Studies This table illustrates the generation of various ketoaldehydes from a common precursor to probe a reaction's scope and mechanism.

| Precursor | Acylating Agent | Generated Ketoaldehyde Structure (General) | Resulting Bicyclic Enone |

| This compound | 4-pentenoic acid | N-acylated ketoaldehyde | Indolizidine ring system |

| This compound | Allyl isocyanate | N-carbamoyl ketoaldehyde | Azabicyclic enone |

| This compound | Allyl chloroformate | N-alkoxycarbonyl ketoaldehyde | Azabicyclic enone |

Scaffolds for Chemical Library Generation

In modern medicinal chemistry, a molecular scaffold is the core structure of a molecule that defines the spatial orientation of its functional groups. nih.gov The generation of chemical libraries based on a common, privileged scaffold is a cornerstone of drug discovery, allowing for the systematic exploration of chemical space to identify novel bioactive compounds. nih.govresearchgate.net Pyrrolidine-based structures are considered valuable scaffolds as they are ubiquitous in FDA-approved drugs and other bioactive molecules. nih.govnih.gov

This compound represents a highly versatile scaffold for the generation of chemical libraries. Its utility stems from two key structural features: the secondary amine, which provides a readily functionalizable handle, and the dimethyl ketal, which acts as a protected form of a ketone. This latent carbonyl group can be deprotected under specific conditions to allow for further chemical modifications.

The application of this compound as a scaffold is exemplified by its use in creating a focused collection of novel ketoaldehydes to evaluate the scope of an aldol cyclisation sequence. bris.ac.uk By reacting the parent scaffold with various acylating agents (e.g., carboxylic acids, isocyanates, chloroformates), a library of derivatives was produced. bris.ac.uk Each member of this small library, while sharing the core pyrrolidine framework, possessed unique structural features that could then be used to probe how these changes influenced the subsequent intramolecular reaction. bris.ac.uk

This strategy of using a central scaffold like this compound to generate a family of related molecules is fundamental to creating libraries for high-throughput screening and for developing structure-activity relationships (SAR). enamine.net The ability to systematically modify the periphery of the scaffold allows chemists to fine-tune the biological and physicochemical properties of the resulting compounds. The pyrrolidine ring provides a three-dimensional architecture, which is increasingly sought after in fragment-based drug discovery to generate molecules with greater shape diversity compared to flat, aromatic compounds. nih.gov

Table 2: Illustrative Use of this compound as a Scaffold for Library Generation This table demonstrates how a single scaffold can be diversified to create a library of related compounds for screening or reaction optimization.

| Scaffold Base | Diversification Point 1 (Nitrogen) | Diversification Point 2 (Carbonyl) | Library Potential |

| Pyrrolidine Ring | N-Acylation, N-Alkylation, N-Arylation | Ketal hydrolysis to ketone, followed by reactions (e.g., Wittig, Grignard) | Generation of diverse sp³-rich molecules for screening libraries. nih.gov |

| This compound | Reaction with various acids, isocyanates, etc. | Stepwise deprotection and cleavage | Creation of a focused library of ketoaldehydes to test reaction scope. bris.ac.uk |

Computational and Theoretical Chemistry Studies on Dimethoxypyrrolidine Structures

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional arrangement of atoms (geometric structure) and the distribution of electrons (electronic structure).

Detailed research findings from quantum chemical studies involve the calculation of several key descriptors that define the molecule's reactivity and stability. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Table 1: Representative Quantum Chemical Descriptors and Their Significance This table presents typical parameters calculated in a quantum chemical study, illustrating what a characterization of 3,3-Dimethoxypyrrolidine would involve.

| Parameter | Significance | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. | Assessing overall molecular stability. |

| Dipole Moment (µ) | Measures the net molecular polarity. | Understanding solubility and intermolecular interactions. |

| Fukui Indices (f+, f-) | Identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. | Pinpointing specific atoms involved in reactions. |

While specific data for this compound is not abundant in public literature, studies on similar heterocyclic compounds demonstrate that these parameters are routinely computed using various semi-empirical or Density Functional Theory (DFT) methods to build a comprehensive profile of the molecule's electronic character. mdpi.com

In Silico Modeling of Reaction Pathways and Energetics

In silico modeling allows chemists to simulate entire reaction pathways, providing a deeper understanding of reaction mechanisms and the energy changes that occur. researchgate.net This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating the activation energies required for the reaction to proceed.

For pyrrolidine (B122466) derivatives, a common reaction involves the formation of an N-acyl iminium ion intermediate, which can then be attacked by a nucleophile. cardiff.ac.uk Computational studies can model this process by:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.

Transition State Searching: Identifying the high-energy transition state structure that connects reactants and products.

Computational studies have shown, for example, that the presence and nature of substituents on the pyrrolidine ring can significantly stabilize or destabilize key intermediates like iminium ions, thereby influencing the feasibility and outcome of a reaction. cardiff.ac.uk By comparing the energetics of different possible pathways, researchers can predict which reaction is most likely to occur under a given set of conditions. ru.nl

Table 2: Application of In Silico Modeling to Reaction Pathways

| Modeling Technique | Purpose | Example in Pyrrolidine Chemistry |

| Potential Energy Surface (PES) Scan | To explore the energy landscape as bond lengths/angles are changed. | Simulating the approach of a nucleophile to an N-acyl iminium ion. |

| Transition State (TS) Calculation | To identify the exact structure and energy of the reaction's bottleneck. | Modeling the transition state for a methoxylation or amination reaction. cardiff.ac.uk |

| Reaction Path Following (IRC) | To confirm that a transition state connects the correct reactants and products. | Verifying the mechanism of a ring-opening or substitution reaction. |

These models are invaluable for rationalizing experimentally observed outcomes and for designing new synthetic routes with improved efficiency and control. nih.gov

Prediction of Reactivity and Selectivity in Dimethoxypyrrolidine Transformations

Building on the modeling of reaction pathways, computational chemistry is a powerful tool for predicting the reactivity and selectivity (chemo-, regio-, and stereo-) of chemical transformations.

Reactivity: By calculating activation energies, models can predict how fast a reaction will proceed. Lower activation barriers imply higher reactivity.

Regioselectivity: In reactions where a nucleophile can attack multiple sites, computational models can determine the most likely point of attack by calculating the relative energies of the different transition states. For instance, in the methoxylation of a substituted pyrrolidine, calculations can show whether the methoxy (B1213986) group will add to one carbon atom over another by comparing the stability of the resulting intermediates. cardiff.ac.uk

Stereoselectivity: Computational studies can explain why a reaction produces one stereoisomer over another. By modeling the interactions between a chiral catalyst and a substrate, researchers can identify the transition state with the lowest energy, which corresponds to the major product formed. researchgate.net Models like the Traxler-Zimmerman model for aldol (B89426) additions can be computationally investigated to rationalize observed stereochemical outcomes. ru.nl

For this compound, computational methods could be used to predict the outcome of various transformations, such as substitutions at the nitrogen atom or reactions involving the methoxy groups, guiding synthetic efforts to achieve desired products with high selectivity.

Advanced Computational Approaches for Structure-Function Relationship Elucidation

To connect the chemical structure of a molecule like this compound to its potential biological function, more advanced computational methods are employed. frontiersin.org These approaches are central to fields like drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.gov By developing a model based on known compounds, the activity of a new, untested molecule like a novel dimethoxypyrrolidine derivative can be predicted. nih.gov

3D-QSAR and CoMFA: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D shape and electronic fields of the molecules. nih.gov These models can provide visual maps that show which regions of a molecule should be modified (e.g., made more bulky or more electron-rich) to enhance its biological activity.

Molecular Docking: This technique predicts how a small molecule (ligand), such as this compound, might bind to the active site of a large biological molecule, typically a protein or enzyme. nih.gov Docking simulations score the different binding poses, and a high score suggests that the compound could be an effective inhibitor or modulator of that protein's function. mdpi.com

These advanced computational tools are essential for decoding structure-function relationships and are widely used to guide the design and optimization of molecules for specific biological or material applications. nih.gov

Table 3: Advanced Computational Methods for Structure-Function Analysis

| Method | Description | Application for Dimethoxypyrrolidine |

| QSAR | Correlates chemical descriptors with biological activity using mathematical models. nih.gov | Predicting the potential therapeutic activity of a series of dimethoxypyrrolidine analogs. |

| CoMFA | A 3D-QSAR method that relates molecular fields (steric, electrostatic) to activity. nih.gov | Guiding the chemical modification of the pyrrolidine scaffold to improve potency. |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a molecular target. nih.gov | Identifying potential protein targets for this compound. |

| MD Simulations | Simulates the physical movements of atoms and molecules over time. mdpi.com | Assessing the stability of the binding of a dimethoxypyrrolidine derivative in a protein's active site. |

Emerging Trends and Future Research Directions

Green Chemistry Approaches in Dimethoxypyrrolidine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. This shift is driving the development of sustainable synthetic routes for key intermediates like 3,3-Dimethoxypyrrolidine. Research is moving away from hazardous reagents and solvents towards more eco-friendly alternatives.

Key green approaches include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. Modern methods prioritize the use of water, ethanol, or solvent mixtures like ethanol-water (EtOH/H₂O), which are less toxic and more sustainable. semanticscholar.org For instance, efficient domino reactions for creating complex pyrrolidine-fused spirooxindoles have been successfully developed in an EtOH/H₂O medium at room temperature. semanticscholar.org

Catalyst-Free Reactions: The development of catalyst-free reactions is a significant step towards greener synthesis. These reactions reduce the reliance on potentially toxic and expensive metal catalysts, simplifying purification processes and minimizing waste. semanticscholar.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is being explored as an energy-efficient alternative to conventional heating. nih.gov This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.gov

| Green Chemistry Approach | Description | Example Application in Pyrrolidine (B122466) Synthesis | Reference |

|---|---|---|---|

| Eco-friendly Solvents | Replacing hazardous organic solvents with benign alternatives like water or ethanol. | One-pot, three-component domino reaction in an ethanol-water mixture. | semanticscholar.org |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. | Synthesis of polycyclic pyrrolidine-fused spirooxindoles at room temperature. | semanticscholar.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and improve energy efficiency. | General synthesis of various pyrrolidine derivatives. | nih.gov |

Exploration of Novel Bioactive Dimethoxypyrrolidine Derivatives

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The 3,3-dimethoxy substitution provides a unique starting point for creating novel derivatives with diverse pharmacological activities. Researchers are actively exploring the synthesis and biological evaluation of new analogues for various therapeutic areas.

Current areas of exploration include:

Antidiabetic Agents: Substituted pyrrolidines are being investigated as inhibitors of dipeptidyl peptidase-IV (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov Computational studies have shown that modifications at the C3 position of the pyrrolidine ring can significantly influence inhibitory activity. nih.gov

Anti-inflammatory Agents: Pyrrolidine derivatives are being designed as multitarget anti-inflammatory agents, with studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes. ebi.ac.uk In silico and in vivo studies have identified promising lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer Agents: Researchers have developed pyrrolidine-based antagonists for the CXCR4 chemokine receptor, which plays a role in tumor metastasis. nih.gov

Antimicrobial Agents: The synthesis of novel spirooxindole-pyrrolidine derivatives has yielded compounds with significant antimicrobial activity against various bacterial and fungal strains. nih.govnih.gov

| Therapeutic Target | Pyrrolidine Derivative Type | Research Finding | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-4) | Substituted Pyrrolidines | An electron-donating group at the 3rd position of the pyrrolidine ring increases activity. | nih.gov |

| Cyclooxygenase (COX) Enzymes | N-substituted Pyrrolidine-2,5-diones | Compounds showed selectivity for COX-2 and demonstrated anti-inflammatory effects in vivo. | ebi.ac.uknih.gov |

| CXCR4 Receptor | (S)-Pyrrolidines | A derivative with a 3-CH₃ substituent showed excellent binding affinity to the CXCR4 receptor. | nih.gov |

| Microbial Strains | Spirooxindole-pyrrolidines | Newly synthesized compounds displayed excellent activity against tested microorganisms. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

To meet the demands of high-throughput screening and process optimization, the synthesis of pyrrolidine derivatives is being integrated with modern technologies like flow chemistry and automated synthesis. These approaches offer significant advantages over traditional batch methods, including improved safety, scalability, and reproducibility.

Notable advancements include:

Flow Chemistry: Continuous-flow microreactors are being used for the synthesis of pyrrolidines. researchgate.net For example, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully performed in a flow microreactor, providing target compounds in good yields and on a preparative scale. researchgate.net This method benefits from the large specific surface area of the microreactor, which enhances the efficiency of the reduction process. researchgate.net

Automated Synthesis: Automated platforms are enabling the rapid synthesis of large libraries of pyrrolidine derivatives for biological screening. nih.govresearchgate.net Using non-contact, pressure-based dispensing technology, researchers have prepared over 1,000 different iminopyrrolidine derivatives in a fully automated fashion. nih.govresearchgate.net This allows for efficient exploration of a wide range of functional groups and the discovery of novel bioactive compounds. nih.gov

| Technology | Description | Application in Pyrrolidine Synthesis | Key Advantage | Reference |

|---|---|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. | Electroreductive cyclization of imines to form piperidine (B6355638) and pyrrolidine derivatives. | Efficient, scalable, and provides higher yields compared to batch reactions. | researchgate.net |

| Automated Synthesis | Use of robotic systems for high-throughput synthesis of compound libraries. | Ugi 3-component reaction to produce over 1000 iminopyrrolidine derivatives. | Rapid generation of diverse molecules for screening and discovery. | nih.govresearchgate.net |

Computational Design and Optimization of Dimethoxypyrrolidine-Based Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For pyrrolidine-based scaffolds, in silico methods are used to predict biological activity, understand structure-activity relationships (SAR), and guide synthetic efforts.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to identify the key structural features that influence the biological potency of pyrrolidine derivatives. nih.gov These models have been successfully used to design novel DPP-4 inhibitors. nih.gov

Molecular Docking: Docking simulations are used to predict the binding modes of pyrrolidine derivatives within the active sites of target proteins, such as COX-1 and COX-2. nih.gov This provides insights into the molecular interactions that govern inhibitory activity and helps explain the selectivity of certain compounds. ebi.ac.uk

Scaffold Hopping: Computational approaches are used to design new molecular scaffolds by replacing a core part of a known active molecule (like the pyrrole ring) with other chemical moieties (like azoles) to improve properties. nih.gov This has been applied to develop new inhibitors for targets like protein tyrosine phosphatase 1B (PTP1B). nih.gov

| Computational Method | Description | Application to Pyrrolidine Scaffolds | Reference |

|---|---|---|---|

| CoMFA/CoMSIA | 3D-QSAR methods that correlate the 3D structural properties of molecules with their biological activity. | Designing novel DPP-IV inhibitors by identifying key structural requirements for potency. | nih.gov |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Investigating the binding interactions of pyrrolidine derivatives with COX-1 and COX-2 enzymes. | ebi.ac.uknih.gov |

| Scaffold Hopping | A computer-driven method to identify isosteric replacements for a core molecular structure. | Generating new PTP1B inhibitors by modifying the pyrrolo[1,2-a]quinoxaline core. | nih.gov |

常见问题

Q. Q1. What are the standard synthetic routes for 3,3-Dimethoxypyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, methoxy groups can be introduced using methylating agents like iodomethane in the presence of a base (e.g., NaH) under anhydrous conditions . Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation. A study on similar pyrrolidine derivatives showed that THF or DMF at 60–80°C optimizes substitution efficiency, while higher temperatures risk decomposition . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from dimethoxy regioisomers or unreacted precursors .

Q. Q2. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Structural confirmation requires a combination of:

- NMR : H and C NMR identify methoxy groups (δ ~3.3 ppm for H; δ ~55–60 ppm for C) and pyrrolidine ring protons. NOESY or COSY spectra resolve stereochemistry, particularly for chair conformations .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO, theoretical 131.095 g/mol) and detects fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, though crystallization may require derivatization (e.g., HCl salt formation) .

Advanced Research Questions

Q. Q3. What strategies address conflicting data in the biological activity of this compound derivatives across studies?

Methodological Answer: Discrepancies in pharmacological data (e.g., receptor affinity) may arise from:

- Isomerism : Racemic vs. enantiopure preparations. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test activity individually .

- Purity : Trace solvents (e.g., DMF) or byproducts (e.g., demethylated analogs) can skew results. Validate purity via GC-MS or elemental analysis (>98% by area normalization) .

- Assay Conditions : Buffer pH or co-solvents (e.g., DMSO) may alter compound stability. Conduct time-resolved stability studies under physiological conditions (37°C, pH 7.4) .

Q. Q4. How can computational modeling guide the design of this compound-based ligands for neurotransmitter receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., dopamine D receptors). The methoxy groups’ electron-donating effects enhance π-π stacking with aromatic residues (e.g., Phe6.52) .

- MD Simulations : Simulate ligand-receptor complexes (100 ns, CHARMM force field) to assess conformational stability. Focus on hydrogen bonds between the pyrrolidine nitrogen and Asp3.32 .

- QSAR : Correlate substituent bulk (e.g., steric parameters) with IC values to optimize selectivity over adrenergic receptors .

Experimental Design & Optimization

Q. Q5. What are best practices for evaluating the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C for most pyrrolidines) .

- Light Sensitivity : Store in amber vials under argon; monitor UV-vis spectra (200–400 nm) weekly for chromophore formation .

- Hydrolytic Stability : Incubate in aqueous buffers (pH 1–13) and quantify degradation via LC-MS. Methoxy groups are generally stable at pH 5–9 but hydrolyze under strong acidic/basic conditions .

Q. Q6. How can researchers mitigate challenges in scaling up this compound synthesis?

Methodological Answer:

- Solvent Selection : Replace THF with 2-MeTHF (recyclable, lower toxicity) for large-scale reactions .

- Catalyst Optimization : Screen Pd/C or Raney Ni for hydrogenation steps to minimize metal leaching .

- Process Analytics : Implement inline FTIR to monitor reaction progress and automate quenching at >90% conversion .

Safety & Regulatory Considerations

Q. Q7. What are the key hazards associated with handling this compound, and how can exposure be minimized?

Methodological Answer:

- Toxicity : Similar pyrrolidines exhibit acute toxicity (LD ~200 mg/kg in rats). Use fume hoods and PPE (nitrile gloves, lab coats) .

- Flammability : Flash point ~80°C; store away from oxidizers and ground equipment to prevent static discharge .

- Waste Disposal : Neutralize with dilute HCl (1 M) before incineration to avoid releasing volatile amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。